3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-17-11-13-18(14-12-17)24-28-23(33-29-24)16-34-26-27-21-9-5-4-8-20(21)25(31)30(26)15-19-7-3-6-10-22(19)32-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKPDJNWKKLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Quinazolinone core : Known for various biological activities including anticancer and antimicrobial effects.
- Oxadiazole moiety : Often associated with enhanced pharmacological properties.
- Methoxybenzyl and p-tolyl substituents : These groups may influence the compound's interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating potent antiproliferative effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These values suggest that modifications in the quinazoline structure can lead to enhanced cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been explored against a range of bacterial strains. The following table summarizes the antimicrobial activities of some related compounds:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 14a | Candida albicans | 11 | 70 |
These results indicate that certain derivatives exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ampicillin .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives can also be significant. Compounds have been evaluated for their ability to reduce inflammation in vitro. For example, certain derivatives showed notable reductions in inflammatory markers when tested on RAW264.7 macrophage cells, demonstrating their potential as therapeutic agents in inflammatory diseases .
Case Studies
- Cytotoxicity Testing : In a study evaluating the cytotoxic effects of various quinazoline derivatives, it was found that specific structural modifications led to enhanced activity against cancer cell lines. The study highlighted the importance of substituent position and electronic effects on biological activity .
- Antimicrobial Efficacy : Another research focused on synthesizing quinazoline-based compounds and testing them against resistant bacterial strains. Results indicated that certain modifications resulted in compounds with broad-spectrum antimicrobial activity .
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains and fungi.
Case Study :
A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
The quinazolinone scaffold has been extensively studied for anticancer activity. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis.
Case Study :
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that specific derivatives of quinazolinones led to significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, highlighting the compound's potential as an anticancer agent .
Synthesis and Characterization
The synthesis of 3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step reactions including:
- Formation of the oxadiazole ring via cyclization reactions.
- Thiomethylation to introduce the thioether linkage.
- Final coupling with methoxybenzyl groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Structural Features and Bioactivities
Structural Differentiation and Implications
Core Heterocycle: The quinazolinone core in the target compound (vs. benzo[d]thiazol-2(3H)-one in or triazole in ) provides distinct electronic environments. Quinazolinones are more polarizable due to their fused aromatic system, enhancing interactions with enzyme active sites .
Substituent Effects: p-Tolyl vs. Thioether Linkage: The thioether in the target compound (shared with triazolylthiomethylquinazolinones ) may reduce oxidative metabolism compared to ether or methylene bridges, prolonging half-life.
Bioactivity Trends: Antifungal Activity: Benzo[d]thiazol-2(3H)-ones with oxadiazole substituents (e.g., compound 4i in ) showed moderate inhibition against Botrytis cinerea. The target compound’s quinazolinone core may offer broader-spectrum activity due to enhanced hydrogen-bonding capacity. Antimicrobial Potency: Triazolylthiomethylquinazolinones exhibited superior antimicrobial activity (MIC: 2–8 µg/mL) compared to dihydroquinazolinones with thiazole groups (MIC: 16–64 µg/mL) , suggesting that the triazole-thioether combination is critical for potency.
Research Findings and Mechanistic Insights
Antimicrobial Mechanisms: The oxadiazole ring in the target compound may act as a bioisostere for carboxylic acid groups, mimicking substrates of bacterial enzymes (e.g., dihydrofolate reductase) . Molecular Docking: Analogs like 9c () showed strong binding to fungal cytochrome P450 enzymes via hydrophobic interactions with aryl groups and hydrogen bonds with the quinazolinone core .
Structure-Activity Relationship (SAR) :
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives (e.g., using bromine in ethanol for cyclization) .
- Step 2: Introduction of the oxadiazole moiety through coupling with substituted phenyl groups under reflux conditions .
- Step 3: Thioether linkage between the quinazolinone and oxadiazole moieties using thiourea or thiol intermediates . Yields are optimized by controlling reaction time (1–3 hours) and temperature (70–80°C) in PEG-400 with heterogeneous catalysts like Bleaching Earth Clay .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H NMR: Identifies proton environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and aromatic protons at δ 6.8–8.2 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazolinone, C-S stretch at ~650 cm⁻¹) .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS m/z calculated for C27H23N5O3S: 505.15) .
Q. How is the purity of intermediates ensured during synthesis?
Purity is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase. Recrystallization in hot ethanol or acetic acid removes impurities .
Q. What are standard protocols for evaluating anti-mycobacterial activity?
- MIC Assay: Test against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (concentration range: 0.5–50 µg/mL) .
- Controls: Rifampicin (positive control) and DMSO (negative control) ensure assay validity.
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate stability .
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., electron-deficient oxadiazole ring) .
- Vibrational Frequencies: Correlate with experimental IR data to validate structural assignments .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize Assay Conditions: Use identical strains, growth media, and incubation periods.
- Purity Validation: Ensure >95% purity via HPLC before testing .
- Dose-Response Curves: Perform triplicate experiments to assess reproducibility .
Q. What strategies optimize synthesis yield for scale-up?
- Catalyst Screening: Test heterogeneous catalysts (e.g., Fe3O4 nanoparticles) to reduce reaction time.
- Solvent Optimization: Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes .
Q. How to design Structure-Activity Relationship (SAR) studies?
- Modify Substituents: Vary methoxy or p-tolyl groups to assess impact on bioactivity.
- Bioisosteric Replacement: Replace the oxadiazole ring with triazole or thiadiazole to probe pharmacophore requirements .
- In Silico Docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
Q. What computational tools validate spectral assignments?
- GIAO Method: Calculate NMR chemical shifts using Gaussian software (deviation <0.3 ppm from experimental data) .
- VCD Spectroscopy: Resolve stereochemistry ambiguities in chiral intermediates .
Q. How to address low solubility in pharmacological assays?
- Formulation Additives: Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazolinone formation | Bromine, ethanol, 70°C | 75–80 | |
| Oxadiazole coupling | Bleaching Earth Clay, PEG-400, 80°C | 65–70 | |
| Thioether linkage | Thiourea, K2CO3, DMF | 60–65 |
Table 2: Biological Activity Data
| Derivative | MIC (µg/mL) | Target Enzyme Inhibition (%) | Reference |
|---|---|---|---|
| Parent compound | 12.5 | 78 (enoyl-ACP reductase) | |
| p-Fluoro analog | 6.2 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
